molecular formula C13H15BrN4O2 B13920926 N-(3-bromo-1-tetrahydropyran-2-yl-pyrazolo[4,3-c]pyridin-6-yl)acetamide

N-(3-bromo-1-tetrahydropyran-2-yl-pyrazolo[4,3-c]pyridin-6-yl)acetamide

Cat. No.: B13920926
M. Wt: 339.19 g/mol
InChI Key: YMSYWUGFNWDZFW-UHFFFAOYSA-N
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Description

N-(3-bromo-1-tetrahydropyran-2-yl-pyrazolo[4,3-c]pyridin-6-yl)acetamide is a heterocyclic compound that features a pyrazolo[4,3-c]pyridine core. This compound is of significant interest due to its potential applications in medicinal chemistry and drug discovery. The presence of the bromo and tetrahydropyran groups adds to its chemical versatility and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-bromo-1-tetrahydropyran-2-yl-pyrazolo[4,3-c]pyridin-6-yl)acetamide typically involves the following steps:

    Formation of the Pyrazolo[4,3-c]pyridine Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Bromo Group: Bromination is usually carried out using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst.

    Attachment of the Tetrahydropyran Group: This step involves the protection of the hydroxyl group followed by nucleophilic substitution.

    Acetylation: The final step involves the acetylation of the amine group using acetic anhydride or acetyl chloride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of green chemistry principles to minimize waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

N-(3-bromo-1-tetrahydropyran-2-yl-pyrazolo[4,3-c]pyridin-6-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the bromo group using nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

N-(3-bromo-1-tetrahydropyran-2-yl-pyrazolo[4,3-c]pyridin-6-yl)acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential as a therapeutic agent, particularly in cancer research due to its ability to inhibit certain enzymes.

    Industry: Used in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of N-(3-bromo-1-tetrahydropyran-2-yl-pyrazolo[4,3-c]pyridin-6-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. This inhibition can lead to alterations in cellular pathways and processes, making it a potential candidate for drug development.

Comparison with Similar Compounds

Similar Compounds

  • 3-Bromo-1-tetrahydropyran-2-yl-pyrazolo[3,4-b]pyridine
  • 3-Bromo-6-chloro-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-c]pyridine
  • N-(3-(5-bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-b]pyridine-3-carbonyl)-2,6-difluorophenyl)propane-1-sulfonamide

Uniqueness

N-(3-bromo-1-tetrahydropyran-2-yl-pyrazolo[4,3-c]pyridin-6-yl)acetamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the bromo and tetrahydropyran groups enhances its reactivity and potential for interaction with biological targets, making it a valuable compound for further research and development.

Properties

Molecular Formula

C13H15BrN4O2

Molecular Weight

339.19 g/mol

IUPAC Name

N-[3-bromo-1-(oxan-2-yl)pyrazolo[4,3-c]pyridin-6-yl]acetamide

InChI

InChI=1S/C13H15BrN4O2/c1-8(19)16-11-6-10-9(7-15-11)13(14)17-18(10)12-4-2-3-5-20-12/h6-7,12H,2-5H2,1H3,(H,15,16,19)

InChI Key

YMSYWUGFNWDZFW-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=NC=C2C(=C1)N(N=C2Br)C3CCCCO3

Origin of Product

United States

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